5-Chlorobenzothiophene

Overview

Description

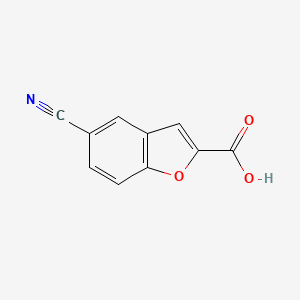

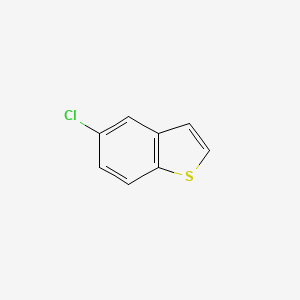

5-Chlorobenzothiophene (5-CBT) is a heterocyclic aromatic compound belonging to the class of thiophenes, which are sulfur-containing aromatic compounds. 5-CBT is often used in the synthesis of various other compounds due to its relatively easy synthesis and its ability to react with many different compounds. 5-CBT is also used in the production of drugs, dyes, and other chemicals.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-Chlorobenzothiophene derivatives have been explored for their potential in pharmaceutical applications. The synthesis of new derivatives, such as 3-Chlorobenzothiophene-2-carbonylchloride, has led to compounds with antimicrobial and anthelmintic activities. This demonstrates the versatility of this compound in the development of new medicinal compounds (Naganagowda & Padmashali, 2010).

Antiviral Applications

Research has extended to the antiviral domain, with the creation of derivatives like 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides showing anti-tobacco mosaic virus activity. This indicates the potential of this compound derivatives in combating viral infections (Chen et al., 2010).

Organic Semiconductor Applications

This compound has been utilized in developing organic semiconductors. Modifications of related compounds, such as naphtho[2,3-b:6,7-b′]dithiophene diimide with chlorine groups, have shown significant improvements in electron mobility, indicating their potential in organic electronics (Nakano et al., 2015).

Organic Synthesis and Material Science

The compound 2-Chloro-5-methylthiophene, closely related to this compound, has been identified as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting the importance of chlorinated thiophenes in organic synthesis and material science (Yang, 2010).

Biofilm Formation Inhibition

This compound derivatives have shown capacity in reducing biofilm formation by marine bacteria, suggesting their use in managing biofilm-associated infections (Benneche et al., 2011).

Organic Molecular Switches

In the field of molecular switches, derivatives of thiophene with chloro substituents have been synthesized, demonstrating reversible photochromism. This underscores their potential application in light-induced switching processes, crucial in the development of smart materials and molecular electronics (Lucas et al., 2003).

Mechanism of Action

Target of Action

The primary target of 5-Chlorobenzothiophene is the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway . This pathway plays a crucial role in embryonic development and can initiate or transmit ligand-independent pathway activation in tumorigenesis .

Mode of Action

This compound, a chlorobenzothiophene-containing Hh pathway agonist, binds to the Smo heptahelical bundle . This binding antagonizes the action of cyclopamine, a plant-derived steroidal alkaloid that directly inhibits Smo . Thus, this compound modulates Smo activity, leading to changes in the Hh signaling pathway .

Biochemical Pathways

The binding of this compound to Smo positively modulates the Hh signaling pathway . This pathway is essential for embryogenesis and hippocampal neurogenesis . The modulation of this pathway by this compound can affect various downstream effects, including the induction of neurogenesis and neuroplasticity .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the upregulation of Gli mRNA expression, leading to the induction of neurogenesis and neuroplasticity . This is a result of the compound’s modulation of the Hh signaling pathway .

properties

IUPAC Name |

5-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYURIHMNFPQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461876 | |

| Record name | 5-chlorobenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20532-33-6 | |

| Record name | 5-Chlorobenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chlorobenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)